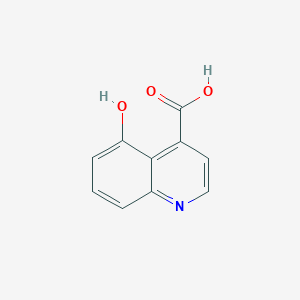

5-羟基喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves multi-step reactions that include nitration, oxidation, and reduction processes. For example, the Pictet-Spengler reaction has been utilized for the synthesis of related compounds, indicating a potential pathway for producing 5-Hydroxyquinoline-4-carboxylic acid derivatives. This approach involves catalytic dehalogenation following the initial reaction to achieve high optical purity in the resulting compound (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline-4-carboxylic acid and its derivatives can be elucidated through spectroscopic methods such as NMR and mass spectrometry. These techniques confirm the structure and purity of the synthesized compounds, essential for further chemical reactions and property analysis (Nörtemann et al., 1993).

Chemical Reactions and Properties

Hydroxyquinoline derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For instance, they can undergo cyclocondensation reactions with different aldehydes to form novel quinoline compounds, showcasing their versatility in chemical transformations (Jentsch et al., 2018).

科学研究应用

羧酸的光敏保护基

5-羟基喹啉-4-羧酸及其衍生物展示了作为羧酸的光敏保护基的应用。溴化羟基喹啉,一个相关化合物,因其更高的单光子量子效率和多光子诱导的光解敏感性而备受关注,这对于体内使用是有利的,因为增加了溶解度并降低了荧光。这使其成为生物信使的有用的光遮蔽基(Fedoryak & Dore, 2002)。

2-氧戊二酸氧化酶的抑制

对5-羧基-8-羟基喹啉的研究,这是一种在结构上类似于5-羟基喹啉-4-羧酸的化合物,显示了其对2-氧戊二酸和铁依赖性氧化酶的广谱抑制作用,这些是各种人类疾病的治疗靶点。它对转录因子羟化酶、组蛋白去甲基化酶亚家族、核酸去甲基化酶和γ-丁酰甲基羟化酶表现出活性,细胞实验显示其对细胞质和核2OG氧化酶均具有效性,而无需酯衍生化。这揭示了其在针对涉及2OG氧化酶的疾病中的潜力(Hopkinson et al., 2013)。

激发态分子内质子转移

7-羟基喹啉-8-羧酸,与5-羟基喹啉-4-羧酸密切相关,经历激发态分子内双质子转移(ESIDPT),导致喹啉酮类似互变异构体的发射。这展示了一种固有的质子中继系统,能够在电子激发态中进行分子内双质子转移,这在光化学过程的研究中具有兴趣,并可能在设计新型光子和电子材料中应用(Tang et al., 2011)。

质子转移化合物中的氢键结构

与5-羟基喹啉-4-羧酸具有结构相似性的8-羟基喹啉,在其与4,5-二氯邻苯二甲酸形成的质子转移化合物中形成一维氢键结构。这些结构突显了氢邻苯二甲酸根离子和交互基取代的喹啉阳离子在形成低维氢键组装体中的实用性,这在设计具有特定电子或光子性质的分子材料方面具有兴趣(Smith, Wermuth, & White, 2008)。

安全和危害

属性

IUPAC Name |

5-hydroxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIZUUJJBWXSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)